molecular formula C19H18FN5O2 B11229150 1-(4-fluoro-2H-indazol-3-yl)-5-oxo-N-[2-(pyridin-2-yl)ethyl]pyrrolidine-3-carboxamide

1-(4-fluoro-2H-indazol-3-yl)-5-oxo-N-[2-(pyridin-2-yl)ethyl]pyrrolidine-3-carboxamide

Cat. No.: B11229150
M. Wt: 367.4 g/mol
InChI Key: YYGSDKZYFDJSQR-UHFFFAOYSA-N
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Description

1-(4-Fluoro-1H-indazol-3-yl)-5-oxo-N-[2-(pyridin-2-yl)ethyl]pyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an indazole moiety, a pyrrolidine ring, and a pyridine group, making it a versatile candidate for research in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-1H-indazol-3-yl)-5-oxo-N-[2-(pyridin-2-yl)ethyl]pyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the indazole core, the introduction of the fluorine atom, and the coupling of the pyrrolidine and pyridine groups. Common synthetic routes may include:

    Formation of the Indazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Fluorination: Introduction of the fluorine atom can be achieved using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Coupling Reactions: The pyrrolidine and pyridine groups are typically introduced through coupling reactions, such as amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, scalable purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-1H-indazol-3-yl)-5-oxo-N-[2-(pyridin-2-yl)ethyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted indazole ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

1-(4-Fluoro-1H-indazol-3-yl)-5-oxo-N-[2-(pyridin-2-yl)ethyl]pyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Chemical Biology: The compound can serve as a probe to study biological pathways and mechanisms.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-1H-indazol-3-yl)-5-oxo-N-[2-(pyridin-2-yl)ethyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety may play a crucial role in binding to these targets, while the fluorine atom can enhance the compound’s binding affinity and specificity. The pyrrolidine and pyridine groups may contribute to the overall stability and solubility of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-(6-Fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine: A compound with a similar indazole core but different substituents.

    2-(4-Fluoro-3,5-dimethylphenyl)-3-(4-fluoro-1-methyl-1H-indazol-5-yl)-2,4,6,7-tetrahydro-4-methyl-5H-pyrazolo[4,3-c]pyridin-5-yl: Another compound with an indazole moiety and fluorine substitution.

Uniqueness

1-(4-Fluoro-1H-indazol-3-yl)-5-oxo-N-[2-(pyridin-2-yl)ethyl]pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties. Its structure allows for versatile modifications, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H18FN5O2

Molecular Weight

367.4 g/mol

IUPAC Name

1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-(2-pyridin-2-ylethyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C19H18FN5O2/c20-14-5-3-6-15-17(14)18(24-23-15)25-11-12(10-16(25)26)19(27)22-9-7-13-4-1-2-8-21-13/h1-6,8,12H,7,9-11H2,(H,22,27)(H,23,24)

InChI Key

YYGSDKZYFDJSQR-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=NNC3=C2C(=CC=C3)F)C(=O)NCCC4=CC=CC=N4

Origin of Product

United States

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